molecular formula C7H6FNO3 B151518 (3-Fluoro-4-nitrophenyl)methanol CAS No. 503315-74-0

(3-Fluoro-4-nitrophenyl)methanol

Cat. No. B151518
Key on ui cas rn: 503315-74-0
M. Wt: 171.13 g/mol
InChI Key: FEMLPDPJKINFGA-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

To an ice-cooled suspension of NaBH4 (204 mg, 5.4 mmol, 2 eq.) in THF (10 mL) was added dropwise 3-fluoro 4-nitro benzoic acid (500 mg, 2.7 mmol, 1 eq.) in THF (10 mL) over 30 minutes. BF3-Et2O (7.3 mmol, 2.7 eq.) was then added dropwise over 30 minutes. The solution was stirred at room temperature over night. 1N HCl was added dropwise to quench NaBH4 excess. The solvent was removed in vacuo, the residue dissolved in DCM, washed with water, brine. The organic layer was then dried over MgSO4 and the solvent removed in vacuo to give 425 mg of 3-fluoro 4-nitro benzyl alcohol (92% yield). The compound was used in the following step with no further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
7.3 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[C:7](O)=[O:8].B(F)(F)F.CCOCC.Cl>C1COCC1>[F:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[CH2:7][OH:8] |f:0.1,3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
204 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.3 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench NaBH4 excess
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CO)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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